molecular formula C24H28N2O5 B394308 2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394308
M. Wt: 424.5g/mol
InChI Key: OWTFLHYIFVATOB-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an isopropoxyethyl group, a benzyloxyphenyl group, and a tetrahydropyrimidinecarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the isopropoxyethyl and benzyloxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Isopropoxyethyl Group: This step may involve the alkylation of the pyrimidine ring using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Benzyloxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using benzyl alcohol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol derivatives with appropriate leaving groups in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxyethyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 4-(Benzyloxy)phenol

Uniqueness

2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its tetrahydropyrimidinecarboxylate core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5g/mol

IUPAC Name

2-propan-2-yloxyethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-16(2)29-13-14-30-23(27)21-17(3)25-24(28)26-22(21)19-11-7-8-12-20(19)31-15-18-9-5-4-6-10-18/h4-12,16,22H,13-15H2,1-3H3,(H2,25,26,28)

InChI Key

OWTFLHYIFVATOB-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC(C)C

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC(C)C

Origin of Product

United States

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